molecular formula C6H10Br2N2 B1525508 4-(2-bromoethyl)-1-methyl-1H-pyrazole hydrobromide CAS No. 1311317-78-8

4-(2-bromoethyl)-1-methyl-1H-pyrazole hydrobromide

Cat. No. B1525508
CAS RN: 1311317-78-8
M. Wt: 269.97 g/mol
InChI Key: FVBWEQIZSCNQOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a bromoethanol with an amine in the presence of hydrobromic acid. The product is then purified by recrystallization.


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various analytical methods, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).


Chemical Reactions Analysis

Compounds like this can be reduced using lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4). The hydride anion (H: –) is added to an aldehyde or ketone to give an alkoxide anion, which on protonation yields the corresponding alcohol .


Physical And Chemical Properties Analysis

This compound is likely a salt and highly polar. It’s probably stable at room temperature and atmospheric pressure. Its solubility in water, alcohol, and ether can be determined by specific tests.

Scientific Research Applications

Solid-State Structure Analysis

Studies on the solid-state structures of NH-pyrazolium hydrochlorides and hydrobromides have been conducted to understand their molecular and crystal structures. These studies, utilizing X-ray crystallography and CPMAS NMR, offer insights into the hydrogen bond formations that characterize these compounds, providing a foundation for understanding the physical and chemical properties of pyrazole derivatives (Foces-Foces et al., 1997).

Catalytic Applications

Pyrazole-containing compounds have been evaluated for their utility as ligands in metal complexes, particularly in catalyzing Suzuki–Miyaura cross-coupling reactions. The modification of pyrazole rings has been shown to fine-tune the steric and electronic properties of these metal complexes, enhancing their catalytic efficiency (Ocansey et al., 2018).

Tautomerism and Structural Studies

The study of tautomerism in pyrazole derivatives, including 4-bromo substituted 1H-pyrazoles, provides valuable information on their structural dynamics. These insights are crucial for designing pyrazole-based compounds with desired chemical and biological properties (Trofimenko et al., 2007).

Antimicrobial Applications

Research into the antibacterial and antifungal activities of pyrazole derivatives has shown potential for these compounds in developing new antimicrobial agents. The synthesis and evaluation of specific pyrazole compounds against various microbial strains highlight their therapeutic potential (Pundeer et al., 2013).

Green Chemistry Approaches

The development of green chemistry methodologies for synthesizing pyrazole derivatives emphasizes the importance of environmentally friendly and sustainable chemical processes. Studies demonstrate efficient synthesis routes that minimize harmful byproducts and use recyclable materials (Jin et al., 2004).

Safety And Hazards

This compound, like many chemicals, should be handled with care. It’s important to avoid breathing in any dust, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation when handling .

properties

IUPAC Name

4-(2-bromoethyl)-1-methylpyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-9-5-6(2-3-7)4-8-9;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBWEQIZSCNQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-bromoethyl)-1-methyl-1H-pyrazole hydrobromide

CAS RN

1311317-78-8
Record name 4-(2-bromoethyl)-1-methyl-1H-pyrazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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